molecular formula C12H15N5O3 B2943469 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1403233-73-7

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2943469
CAS No.: 1403233-73-7
M. Wt: 277.284
InChI Key: MMXHXUGPUOCDFI-UHFFFAOYSA-N
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Description

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.284. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-20-11-5-3-2-4-8(11)10(18)7-17-6-9(15-16-17)12(19)14-13/h2-6,10,18H,7,13H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHXUGPUOCDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with hydrazine derivatives. The incorporation of various functional groups can enhance its biological activity. For instance, modifications at the 4-position of the triazole ring have been shown to significantly influence the compound's pharmacological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

These compounds operate by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For instance, a related compound exhibited an IC50 value of 1.95 µM for TS inhibition, which is significantly lower than that of standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been investigated. Studies indicate that derivatives exhibit moderate to good activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy:

CompoundPathogenZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18

These results suggest that modifications in the triazole structure can lead to enhanced antimicrobial activity .

Case Studies

In one notable study, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these, the compound with a methoxy group at the ortho position demonstrated superior anticancer and antimicrobial properties compared to others in the series .

Another investigation focused on the molecular docking studies that supported the observed biological activities by predicting binding affinities to target enzymes involved in cancer progression and microbial resistance mechanisms .

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